(5-bromo-1-benzofuran-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
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Overview
Description
2-(5-BROMO-1-BENZOFURAN-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that features a benzofuran moiety and an indole structure. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-1-BENZOFURAN-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multiple steps, including the formation of the benzofuran ring and the indole moiety. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-BROMO-1-BENZOFURAN-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-BROMO-1-BENZOFURAN-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(5-BROMO-1-BENZOFURAN-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease progression. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-BROMO-1-BENZOFURAN-2-CARBOXYLIC ACID: Shares the benzofuran moiety but lacks the indole structure.
1H-INDOLE-3-CARBALDEHYDE: Contains the indole moiety but lacks the benzofuran structure.
Properties
Molecular Formula |
C20H15BrN2O2 |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C20H15BrN2O2/c21-13-5-6-18-12(9-13)10-19(25-18)20(24)23-8-7-15-14-3-1-2-4-16(14)22-17(15)11-23/h1-6,9-10,22H,7-8,11H2 |
InChI Key |
IWFLOYYMFWLCPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CC5=C(O4)C=CC(=C5)Br |
Origin of Product |
United States |
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